molecular formula C12H13N3 B14111184 2-(4-Dimethylaminophenyl)succinonitrile

2-(4-Dimethylaminophenyl)succinonitrile

Cat. No.: B14111184
M. Wt: 199.25 g/mol
InChI Key: UNANMIDRGZPVKZ-UHFFFAOYSA-N
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Description

2-(4-Dimethylaminophenyl)succinonitrile is an organic nitrile derivative featuring a succinonitrile backbone substituted with a 4-dimethylaminophenyl group. This compound is of significant interest in materials science due to its electron-donating dimethylamino (-N(CH₃)₂) group, which enhances charge-transfer properties in dye-sensitized solar cells (DSSCs) and optoelectronic applications .

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

2-[4-(dimethylamino)phenyl]butanedinitrile

InChI

InChI=1S/C12H13N3/c1-15(2)12-5-3-10(4-6-12)11(9-14)7-8-13/h3-6,11H,7H2,1-2H3

InChI Key

UNANMIDRGZPVKZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CC#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Dimethylaminophenyl)succinonitrile typically involves the reaction of 4-dimethylaminobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The electronic and physicochemical properties of succinonitrile derivatives are heavily influenced by substituents. Key structural analogs include:

Compound Substituent Key Properties/Applications
2-(4-Dimethylaminophenyl)succinonitrile -N(CH₃)₂ (electron donor) Enhanced charge transfer in DSSCs
2-(4-Chlorophenyl)succinonitrile -Cl (electron-withdrawing) Potential intermediate in agrochemicals
Tetramethylsuccinonitrile -CH₃ (alkyl) Higher thermal stability but teratogenic risks
2-[(4-Chlorophenyl)amino]acetonitrile -NH-C₆H₄-Cl Industrial/research applications; safety risks noted

Key Insight : Electron-donating groups (e.g., -N(CH₃)₂) improve photovoltaic efficiency in DSSCs by reducing charge recombination, whereas electron-withdrawing groups (e.g., -Cl) may stabilize intermediates in synthesis .

Electronic and Optical Properties

The dimethylamino group in this compound acts as a strong electron donor in D-π-A (donor-π-acceptor) systems, enabling efficient light absorption and electron injection in DSSCs. Comparative studies show:

  • DSSC Performance : Derivatives with -N(CH₃)₂ achieve higher power conversion efficiencies (PCE) than those with -Cl or alkyl groups due to improved electron delocalization .
  • Optical Bandgap: The dimethylamino group reduces the bandgap (≈2.1 eV) compared to chlorophenyl analogs (≈2.5 eV), enhancing visible-light absorption .

Thermal and Electrical Properties

  • Ionic Conductivity: SPEs with succinonitrile achieve ionic conductivities of 10⁻⁴–10⁻³ S/cm at 25°C, outperforming alkyl-substituted analogs (e.g., tetramethylsuccinonitrile) due to higher dielectric constant and Li⁺ ion mobility .
  • Thermal Stability: The dimethylaminophenyl group may enhance thermal stability (>200°C) compared to unmodified succinonitrile (decomposition ≈160°C) .

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